Radotinib

Description

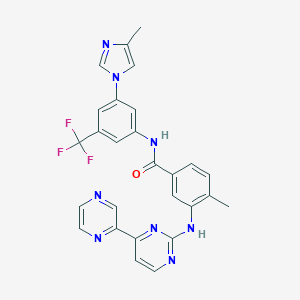

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPWHXBITIZIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239069 | |

| Record name | Radotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926037-48-1 | |

| Record name | Radotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926037-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Radotinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926037481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Radotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I284LJY110 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Radotinib's Mechanism of Action on Bcr-Abl Kinase: A Technical Guide

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase, the primary driver of CML pathogenesis.[1][3] Radotinib (trade name Supect), a second-generation tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent for CML, particularly for patients who have developed resistance or intolerance to first-generation TKIs like imatinib.[2][3][4] This guide provides an in-depth technical overview of the mechanism of action of Radotinib, focusing on its interaction with the Bcr-Abl kinase.

Core Mechanism of Bcr-Abl Inhibition

Radotinib exerts its therapeutic effect by directly targeting the Bcr-Abl oncoprotein. The core of its mechanism involves competitive inhibition at the ATP-binding site of the Bcr-Abl kinase domain.[1][3] By occupying this site, Radotinib effectively blocks the kinase's ability to transfer a phosphate group from ATP to its tyrosine residues and downstream substrate proteins.[1][5] This action halts the constitutive signaling cascade that promotes uncontrolled cell proliferation and resistance to apoptosis in leukemic cells.[1][3] The inhibition of these pathways ultimately leads to reduced proliferation and an increase in programmed cell death (apoptosis) of the Philadelphia chromosome-positive (Ph+) cells.[1]

Molecular docking simulations reveal that Radotinib, which is structurally similar to nilotinib, binds to the inactive conformation of the Bcr-Abl kinase.[6][7] This binding prevents the kinase from adopting its active conformation, thereby locking it in a state of inhibition.

Potency and Selectivity

Radotinib demonstrates high potency against the wild-type Bcr-Abl kinase and a range of mutant forms that confer resistance to imatinib.[1][8] Its selectivity profile indicates a strong preference for Bcr-Abl over other tyrosine kinases, which contributes to its therapeutic window.

Quantitative Data

Table 1: Kinase Inhibitory Profile of Radotinib

This table summarizes the half-maximal inhibitory concentration (IC50) values of Radotinib against Bcr-Abl and other key kinases, illustrating its selectivity.

| Kinase Target | IC50 (nM) |

| Bcr-Abl (wild-type) | 34 |

| PDGFRα | 75.5 |

| PDGFRβ | 130 |

| c-Kit | 1,324 |

| SRC | >2,000 |

(Data sourced from in vitro kinase assays)[5][8]

Table 2: Radotinib Activity Against Bcr-Abl Kinase Domain Mutations

Radotinib maintains efficacy against many common Bcr-Abl mutations that cause resistance to imatinib. However, like other second-generation TKIs, it is not effective against the T315I "gatekeeper" mutation.[5][8][9] The sensitivity to various mutants is categorized by IC50 values.

| Bcr-Abl Mutation | Sensitivity to Radotinib (IC50 Range) | Classification |

| M244V | <200 nM | Sensitive |

| G250E | 200–1000 nM | Moderately Resistant |

| Y253H | >1000 nM | Highly Resistant |

| E255V | >1000 nM | Highly Resistant |

| V299L | <200 nM | Sensitive |

| T315I | >1000 nM | Highly Resistant |

| F317L | <200 nM | Sensitive |

| M351T | <200 nM | Sensitive |

| F359V | 200–1000 nM | Moderately Resistant |

(Classification based on IC50 ranges: Sensitive <200 nM; Moderately Resistant 200–1000 nM; Highly Resistant >1000 nM)[8][10]

Signaling Pathway and Experimental Visualizations

Bcr-Abl Signaling and Radotinib Inhibition

The diagram below illustrates the canonical Bcr-Abl signaling pathway and the point of intervention for Radotinib.

Caption: Bcr-Abl pathway showing Radotinib's inhibitory action.

Experimental Protocols

Protocol 1: In Vitro Bcr-Abl Kinase Assay

This protocol outlines a method to measure the direct inhibitory activity of Radotinib on Bcr-Abl kinase in a cell-free system.

-

Substrate Immobilization: A recombinant GST-CrkL fusion protein is incubated with glutathione-agarose beads to immobilize the substrate.[11]

-

Kinase Reaction: The substrate-bound beads are incubated in a kinase buffer containing recombinant Bcr-Abl enzyme, 10 µM ATP, and varying concentrations of Radotinib. The reaction is typically run for 60 minutes at 30-37°C.[11]

-

Washing: The beads are washed to remove ATP, inhibitor, and enzyme, leaving the phosphorylated substrate.

-

Detection: The level of substrate phosphorylation is quantified. This is commonly done by eluting the protein, running it on an SDS-PAGE gel, and performing a Western blot using an anti-phosphotyrosine or anti-phospho-CrkL antibody.

-

Data Analysis: The intensity of the phosphorylation signal at different Radotinib concentrations is measured to calculate the IC50 value.

Caption: Workflow for an in vitro Bcr-Abl kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of Radotinib on the viability of Bcr-Abl-expressing cells.

-

Cell Seeding: Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl are seeded into 96-well plates at a density of 2 x 10^3 cells per well.[6]

-

Compound Treatment: Cells are incubated with escalating concentrations of Radotinib (e.g., 0–10,240 nM) for 72 hours.[6]

-

Viability Assessment: Cell proliferation is measured using a methanethiosulfonate (MTS)-based viability assay (e.g., CellTiter 96 AQueous One).[6] The MTS reagent is added to each well, and after a short incubation, the absorbance is read on a plate reader.

-

Data Analysis: The absorbance values are normalized to untreated controls, and the results are used to generate dose-response curves and calculate IC50 values.[6]

Protocol 3: Western Blotting for Downstream Signaling

This protocol is used to confirm that Radotinib inhibits Bcr-Abl kinase activity within the cell.

-

Cell Treatment: Bcr-Abl expressing cells (e.g., K562) are treated with various concentrations of Radotinib for a defined period (e.g., 1-4 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Bcr-Abl (p-Abl) and a downstream target like phosphorylated CrkL (p-CrkL). An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[6]

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence, and their intensity is quantified. A reduction in the p-Abl and p-CrkL signal with increasing Radotinib concentration confirms target engagement.

Radotinib Resistance

Resistance to TKIs is a significant clinical challenge. For Radotinib, the primary mechanism of acquired resistance is the emergence of point mutations within the Bcr-Abl kinase domain.[8][12] These mutations can interfere with Radotinib binding, reducing its inhibitory efficacy. The T315I mutation is a notable example, conferring high-level resistance to Radotinib and most other TKIs except ponatinib.[8][9] The diagram below illustrates this relationship.

Caption: Logical flow of Radotinib resistance due to mutation.

Conclusion

Radotinib is a potent and selective second-generation Bcr-Abl tyrosine kinase inhibitor. Its mechanism of action is centered on the competitive inhibition of ATP binding to the Bcr-Abl kinase, which effectively abrogates the downstream signaling responsible for CML pathogenesis.[1][3] While it demonstrates efficacy against many imatinib-resistant mutations, the T315I mutation remains a significant challenge.[8] The detailed understanding of its inhibitory profile and resistance mechanisms, as outlined in this guide, is crucial for its optimal use in clinical settings and for the ongoing development of novel strategies to combat CML.

References

- 1. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is Radotinib used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radotinib is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Radotinib's Target Profile and Kinase Selectivity Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radotinib (brand name Supect®), developed by Ilyang Pharmaceutical Co., Ltd., is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2][3] It is approved in South Korea for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) in both newly diagnosed patients and those with resistance or intolerance to other TKIs.[1][2][3] As a key therapeutic agent in the management of CML, a thorough understanding of its target engagement and kinase selectivity is paramount for optimizing its clinical application and guiding future drug development. This technical guide provides an in-depth overview of radotinib's target profile and kinase selectivity spectrum, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Target Profile

Radotinib's primary therapeutic effect is derived from its potent inhibition of the constitutively active BCR-ABL1 fusion protein, the pathogenic driver of CML.[4] It also demonstrates significant inhibitory activity against the platelet-derived growth factor receptor (PDGFR).[5]

BCR-ABL1 Kinase

Radotinib is a selective inhibitor of the Bcr-Abl tyrosine kinase.[4] It binds to the ATP-binding site of the BCR-ABL kinase, thereby blocking its catalytic activity and inhibiting downstream signaling pathways that promote leukemogenesis.[4] This leads to reduced proliferation and increased apoptosis of CML cells.[4]

Platelet-Derived Growth Factor Receptor (PDGFR)

In addition to BCR-ABL1, radotinib is a known inhibitor of PDGFR.[5] This inhibition may contribute to its overall therapeutic effect and side-effect profile, as PDGFR signaling is involved in various cellular processes, including cell growth, proliferation, and angiogenesis.

Kinase Selectivity Spectrum

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. A comprehensive understanding of a drug's interactions across the human kinome can elucidate potential off-target effects and opportunities for therapeutic expansion.

Quantitative Inhibition Data

The following tables summarize the in vitro inhibitory activity of radotinib against its primary targets and a selection of off-target kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of radotinib required to inhibit 50% of the kinase activity.

Table 1: Radotinib IC50 Values against Primary Targets and Key Off-Target Kinases

| Kinase Target | IC50 (nM) | Reference |

| Primary Targets | ||

| BCR-ABL1 (wild-type) | 34 | [5][6][7] |

| PDGFRα | 75.5 | [5][6] |

| PDGFRβ | 130 | [5][6] |

| Key Off-Target Kinases | ||

| c-Kit | 1,324 | [5][6] |

| SRC | >2,000 | [5][6] |

| DDR | <180 | [5][6] |

| EPHB | <180 | [5] |

| LYN | <180 | [5][6] |

Table 2: Radotinib IC50 Values against Imatinib-Resistant BCR-ABL1 Mutants

| BCR-ABL1 Mutant | Radotinib IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) |

| G250E | 472.7 | 306.5 | 7421.7 |

| Y253H | 2804.0 | 1719.0 | >10240.0 |

| E255V | 1618.7 | 897.2 | >10240.0 |

| V299L | 106.4 | 74.4 | 1156.6 |

| F317L | 200.1 | 100.5 | 2348.0 |

| F359C | 569.8 | 370.0 | 3907.7 |

| T315I | >10240.0 | 9167.3 | >10240.0 |

Data adapted from Zabriskie et al. (2014). Note the high resistance of the T315I "gatekeeper" mutation to radotinib.[8]

Signaling Pathways

Radotinib exerts its therapeutic effects by inhibiting key signaling cascades downstream of BCR-ABL1 and PDGFR.

BCR-ABL1 Signaling Pathway

The constitutive activation of BCR-ABL1 kinase in CML leads to the activation of multiple downstream pathways crucial for leukemic cell proliferation and survival. Radotinib's inhibition of BCR-ABL1 blocks these aberrant signals.

Caption: Radotinib inhibits the BCR-ABL1 signaling cascade.

PDGFR Signaling Pathway

Radotinib's inhibition of PDGFR can impact physiological and pathological processes driven by this receptor tyrosine kinase.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Radotinib Induces Apoptosis of CD11b+ Cells Differentiated from Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 5. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Radotinib is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Radotinib in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radotinib (Supect®), a second-generation tyrosine kinase inhibitor (TKI), has emerged as a potent and selective therapeutic agent for the management of Chronic Myeloid Leukemia (CML).[1][2] CML is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, which results in the formation of the constitutively active BCR-ABL1 fusion protein.[3] This oncoprotein drives the uncontrolled proliferation of granulocytes and is the primary therapeutic target in CML.[3] Radotinib was developed to overcome the resistance and intolerance observed with the first-generation TKI, imatinib. This technical guide provides an in-depth overview of the preclinical pharmacology of radotinib, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its preclinical evaluation.

Mechanism of Action

Radotinib exerts its therapeutic effect by selectively targeting the ATP-binding site of the BCR-ABL1 kinase, thereby inhibiting its catalytic activity.[4] This blockade of BCR-ABL1 autophosphorylation and the subsequent phosphorylation of its downstream substrates is central to the anti-leukemic activity of radotinib. A key substrate of BCR-ABL1 is the Crk-like (CrkL) adapter protein, and the inhibition of CrkL phosphorylation is a reliable biomarker of radotinib's target engagement in CML cells.[2] By suppressing the BCR-ABL1 signaling cascade, radotinib effectively inhibits the proliferation and induces apoptosis in CML cells.[4]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Radotinib

| Kinase Target | IC50 (nM) | Reference |

| Wild-type BCR-ABL1 | 34 | [5] |

| c-Kit | 1324 | [3] |

| PDGFRα | 75.5 | [3] |

| PDGFRβ | 130 | [3] |

| SRC | >2000 | [3] |

Table 2: In Vitro Efficacy of Radotinib against Imatinib-Resistant BCR-ABL1 Mutants

| BCR-ABL1 Mutant | Radotinib IC50 (nM) | Nilotinib IC50 (nM) | Reference |

| G250E | 472.7 | 306.5 | [6] |

| Y253H | 2804.0 | 1719.3 | [6] |

| E255V | 1618.7 | 897.2 | [6] |

| V299L | 106.4 | 74.4 | [6] |

| F317L | 200.1 | 100.5 | [6] |

| M351T | - | - | [6] |

| F359C | 569.8 | 370.0 | [6] |

| T315I | >2000 | - | [6] |

Experimental Protocols

BCR-ABL1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of radotinib against BCR-ABL1 kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ABL1 kinase domain is used as the enzyme source. A synthetic peptide substrate, such as Abltide, is used for the kinase reaction.

-

Kinase Reaction: The kinase reaction is performed in a buffer containing ATP and MgCl2. Radotinib, at varying concentrations, is pre-incubated with the enzyme before the addition of the substrate and ATP to initiate the reaction.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (incorporation of 32P-ATP) or a non-radioactive method like ELISA with a phospho-specific antibody.

-

Data Analysis: The percentage of kinase inhibition at each radotinib concentration is calculated relative to a vehicle control. The IC50 value, the concentration of radotinib that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS-based)

Objective: To assess the anti-proliferative effect of radotinib on CML cell lines.

Methodology:

-

Cell Culture: Ba/F3 cells expressing either wild-type or mutant BCR-ABL1 are cultured in appropriate media supplemented with growth factors.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 103 cells/well.

-

Drug Treatment: Cells are treated with escalating concentrations of radotinib (e.g., 0–10,240 nM) or a vehicle control.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Assay: After incubation, a methanethiosulfonate (MTS)-based reagent (e.g., CellTiter 96 AQueous One Solution) is added to each well.

-

Measurement: The absorbance at 490 nm is measured using a microplate reader after a 1-4 hour incubation at 37°C. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of radotinib compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Western Blot Analysis of CrkL Phosphorylation

Objective: To evaluate the effect of radotinib on the phosphorylation of the BCR-ABL1 downstream target, CrkL.

Methodology:

-

Cell Treatment and Lysis: CML cells (e.g., K562) are treated with various concentrations of radotinib for a specified time (e.g., 4 hours). Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

A primary antibody for total CrkL or a housekeeping protein (e.g., β-actin) is used as a loading control on the same or a parallel blot.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the p-CrkL bands is quantified and normalized to the total CrkL or loading control to determine the relative level of CrkL phosphorylation.

In Vivo CML Xenograft Model

Objective: To assess the anti-tumor efficacy of radotinib in a preclinical in vivo model of CML.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used.

-

Cell Implantation: Human CML cells (e.g., K562) are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width2)/2).

-

Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm3), the mice are randomized into treatment and control groups. Radotinib is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Efficacy Evaluation: The treatment continues for a specified period, and tumor growth inhibition is monitored. Body weight and overall health of the animals are also recorded.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Immunohistochemical or Western blot analysis of the tumor tissue can be performed to assess target modulation.

Mandatory Visualization

Caption: Radotinib inhibits the BCR-ABL1 signaling pathway in CML.

Caption: Workflow for assessing radotinib's anti-proliferative effects.

Caption: Workflow for evaluating radotinib's in vivo anti-tumor efficacy.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radotinib is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Properties of Radotinib in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radotinib (brand name Supect®), a second-generation BCR-ABL tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the management of chronic myeloid leukemia (CML).[1][2][3] Its mechanism of action also extends to the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR), implicating its potential in a broader range of malignancies.[4] Understanding the pharmacokinetic (PK) profile of radotinib in preclinical animal models is paramount for predicting its behavior in humans, optimizing dosing regimens, and ensuring safety and efficacy. This technical guide provides a comprehensive overview of the available pharmacokinetic data of radotinib in animal models, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways targeted by this compound.

Pharmacokinetic Profile of Radotinib

The preclinical pharmacokinetic assessment of a drug candidate involves the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. While extensive data across multiple species for radotinib is not widely published, a key study in hamsters provides valuable insights into its pharmacokinetic behavior.

Data Presentation

The following table summarizes the quantitative pharmacokinetic parameters of radotinib observed in golden Syrian hamsters following a single intragastric administration.

| Parameter | Dose: 60 mg/kg | Dose: 100 mg/kg |

| Animal Model | Golden Syrian Hamster | Golden Syrian Hamster |

| Administration Route | Intragastric | Intragastric |

| Cmax (Plasma) | 2000 ± 510 ng/mL | 3010 ± 1150 ng/mL |

| Tmax (Plasma) | 4.0 ± 0.0 h | 4.7 ± 1.2 h |

| AUClast (Plasma) | 13410 ± 1980 ng·h/mL | 25860 ± 10010 ng·h/mL |

| Cmax (Brain) | 120 ± 40 ng/g | 250 ± 110 ng/g |

| Tmax (Brain) | 4.0 ± 0.0 h | 5.3 ± 2.3 h |

| AUClast (Brain) | 930 ± 320 ng·h/g | 1990 ± 890 ng·h/g |

| Brain/Plasma Ratio (%) | 6.9 | 7.7 |

Data sourced from a pharmacokinetic assay in hamsters.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the pharmacokinetic evaluation of radotinib.

Animal Model and Dosing

-

Species: Golden Syrian Hamster.

-

Dosing: Radotinib was administered as a single dose via intragastric gavage.

-

Formulation: While the specific vehicle was not detailed in the available literature, a common vehicle for oral administration of tyrosine kinase inhibitors in rodent studies is a suspension in 0.5% carboxymethyl cellulose (CMC) in water.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study in a rodent model.

Bioanalytical Method for Radotinib Quantification

-

Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation:

-

Plasma samples are thawed to room temperature.

-

An internal standard (e.g., a structurally similar compound not present in the sample) is added.

-

Proteins are precipitated using a solvent like acetonitrile or methanol.

-

Alternatively, liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction can be used for sample clean-up.

-

The supernatant is evaporated and the residue is reconstituted in a solvent compatible with the HPLC mobile phase.

-

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of radotinib and the internal standard.

-

Signaling Pathways Targeted by Radotinib

Radotinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. The primary targets are the BCR-ABL fusion protein in CML and PDGFR.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL tyrosine kinase drives the pathogenesis of CML by activating multiple downstream signaling pathways, leading to uncontrolled cell growth and inhibition of apoptosis. Radotinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors are receptor tyrosine kinases that, upon activation by their ligands (PDGFs), initiate signaling cascades that regulate cell growth, proliferation, and migration. Radotinib's inhibition of PDGFR can be beneficial in cancers where this pathway is dysregulated.

Conclusion

The available preclinical data, primarily from hamster models, indicate that radotinib is orally absorbed and demonstrates dose-dependent exposure in both plasma and brain tissue. Its ability to cross the blood-brain barrier is a noteworthy characteristic. Radotinib effectively inhibits the BCR-ABL and PDGFR signaling pathways, providing a strong rationale for its clinical efficacy in CML and its potential in other cancers. However, the lack of comprehensive pharmacokinetic data in other common preclinical species highlights a significant knowledge gap. Further studies in rats and mice are warranted to build a more complete ADME profile and to facilitate more robust interspecies scaling and prediction of human pharmacokinetics. This in-depth guide serves as a valuable resource for researchers and drug development professionals, summarizing the current understanding of radotinib's preclinical pharmacokinetics and its molecular mechanisms of action.

References

- 1. Radotinib Decreases Prion Propagation and Prolongs Survival Times in Models of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of a radotinib dosage regimen based on dose–response relationships for the treatment of newly diagnosed patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Radotinib: A Structural and Property-Based Technical Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Radotinib (trade name Supect®) is a second-generation BCR-ABL tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the management of chronic myeloid leukemia (CML), particularly in patients who have developed resistance or intolerance to first-line treatments like imatinib.[1][2] Developed by Il-Yang Pharmaceutical Co., Ltd. in South Korea, radotinib's efficacy is rooted in its specific molecular structure, which allows for potent and selective inhibition of key signaling pathways driving oncogenesis. This technical guide provides a comprehensive analysis of the structural features of radotinib, its physicochemical and pharmacokinetic properties, its mechanism of action, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

Radotinib, with the IUPAC name 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide, is a complex organic molecule designed for high-affinity binding to the ATP-binding pocket of the ABL kinase domain.[2] Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide[2] |

| Chemical Formula | C₂₇H₂₁F₃N₈O[3] |

| Molecular Weight | 530.5 g/mol [3] |

| CAS Number | 926037-48-1[2] |

| Predicted Physicochemical Property | Value | Source |

| Water Solubility | 0.00234 mg/mL | ALOGPS[4] |

| logP | 3.77 | ALOGPS[4] |

| pKa (Strongest Acidic) | 12.22 | Chemaxon[4] |

| pKa (Strongest Basic) | 6.29 | Chemaxon[4] |

Mechanism of Action and Signaling Pathways

Radotinib's primary mechanism of action is the selective inhibition of the BCR-ABL tyrosine kinase.[1] This constitutively active fusion protein, a hallmark of Philadelphia chromosome-positive (Ph+) CML, drives uncontrolled cell proliferation and survival through the activation of several downstream signaling cascades.[5] Radotinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its catalytic activity and preventing the phosphorylation of its substrates.[2] This inhibition leads to the suppression of leukemic cell proliferation and the induction of apoptosis.[1]

In addition to its potent activity against wild-type BCR-ABL, radotinib also demonstrates efficacy against a variety of BCR-ABL mutations that confer resistance to imatinib, with the notable exception of the T315I mutation.[6][7] Furthermore, radotinib inhibits the platelet-derived growth factor receptor (PDGFR), another tyrosine kinase implicated in cellular growth and angiogenesis.[1][8]

The signaling pathways affected by radotinib's inhibition of BCR-ABL and PDGFR are complex and interconnected. The diagrams below, generated using the DOT language, illustrate these key pathways.

In Vitro Efficacy and Kinase Selectivity

The potency of radotinib has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. Radotinib exhibits high potency against wild-type BCR-ABL1 and several clinically relevant mutants, while showing lower activity against other kinases, indicating its selectivity.

| Kinase Target | IC50 (nM) |

| Wild-type BCR-ABL1 | 34[6] |

| PDGFRα | 75.5[6] |

| PDGFRβ | 130[6] |

| c-Kit | 1,324[6] |

| Src | >2,000[6] |

The efficacy of radotinib against various imatinib-resistant BCR-ABL1 mutations has also been extensively studied.

| BCR-ABL1 Mutant | Radotinib IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) |

| G250E | 472.7 | 306.5 | 7421.7 |

| Y253H | 2804.0 | 1719.0 | >10240.0 |

| E255V | 1618.7 | 897.2 | >10240.0 |

| V299L | 106.4 | 74.4 | 1156.6 |

| T315I | >10240.0 | 9167.3 | >10240.0 |

| F317L | 200.1 | 100.5 | 2348.0 |

| F359C | 569.8 | 370.0 | 3907.7 |

| Data sourced from[7] |

Pharmacokinetic Properties

The clinical utility of a drug is heavily influenced by its pharmacokinetic profile. Radotinib is orally administered and exhibits favorable absorption.[1]

| Pharmacokinetic Parameter | Value/Description |

| Administration | Oral[1] |

| Absorption | Favorable absorption profile with peak plasma concentrations reached within a few hours.[1] |

| Metabolism | Primarily hepatic, mediated by cytochrome P450 enzymes.[1] |

| Elimination Half-life | Approximately 13–15 hours.[2] |

| Excretion | Fecal and renal.[2] |

Experimental Protocols

The characterization of radotinib and its properties relies on a variety of standardized experimental protocols. Below are outlines of key methodologies.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of radotinib against a specific kinase.

Methodology (Example using a Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET assay):

-

Reagent Preparation:

-

Prepare a stock solution of radotinib in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer containing the kinase, a biotinylated substrate peptide, and ATP.

-

Prepare detection reagents, including a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

-

-

Assay Procedure:

-

Serially dilute the radotinib stock solution to create a range of concentrations.

-

In a 384-well plate, add the kinase, substrate, and ATP mixture to each well.

-

Add the diluted radotinib or vehicle control to the respective wells.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (anti-phospho-antibody and SA-APC).

-

Incubate to allow for antibody-substrate binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for europium and 665 nm for APC).

-

Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

-

Plot the TR-FRET ratio against the logarithm of the radotinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of radotinib on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., K562, a Ph+ CML cell line) in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of radotinib in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of radotinib or a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each radotinib concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the radotinib concentration and determine the IC50 value.

-

Conclusion

Radotinib is a rationally designed second-generation TKI with a well-defined chemical structure that confers potent and selective inhibitory activity against BCR-ABL and PDGFR kinases. Its favorable pharmacokinetic profile and efficacy against a range of imatinib-resistant mutations have established it as a valuable therapeutic option for CML. The continued study of its structural and property-based characteristics, utilizing robust experimental methodologies, will further elucidate its clinical potential and may guide the development of future generations of targeted cancer therapies.

References

- 1. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 2. Radotinib - Wikipedia [en.wikipedia.org]

- 3. Radotinib | C27H21F3N8O | CID 16063245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. apexbt.com [apexbt.com]

Inhibitory Effects of Radotinib on PDGFR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radotinib (IY5511), a second-generation tyrosine kinase inhibitor (TKI), has demonstrated significant therapeutic potential in the treatment of various malignancies. While primarily recognized for its potent inhibition of the BCR-ABL fusion protein in chronic myeloid leukemia (CML), radotinib also exhibits inhibitory activity against other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] This technical guide provides an in-depth overview of the inhibitory effects of radotinib on PDGFR signaling, consolidating quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. Understanding the multifaceted mechanism of action of radotinib, particularly its impact on PDGFR, is crucial for elucidating its full therapeutic utility and identifying new avenues for its clinical application.

Quantitative Analysis of Radotinib's Inhibitory Potency

Radotinib has been shown to be a potent inhibitor of both PDGFRα and PDGFRβ. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through in vitro kinase assays.[3] These values are summarized in the table below, providing a clear comparison of radotinib's activity against these key receptors.

| Target Kinase | IC50 (nM) | Reference |

| PDGFRα | 75.5 | [3] |

| PDGFRβ | 130 | [3] |

The PDGFR Signaling Pathway and its Inhibition by Radotinib

Platelet-Derived Growth Factor Receptors are key regulators of cellular processes such as proliferation, migration, and survival. Upon binding of their ligand, PDGF, the receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that are crucial for both normal physiological functions and pathological conditions, including cancer.

Radotinib exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the PDGFR kinase. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.

References

- 1. Radotinib inhibits multiple myeloma cell proliferation via suppression of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 3. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Radotinib: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radotinib, a selective Bcr-Abl tyrosine kinase inhibitor, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease (PD).[1][2] Its ability to penetrate the blood-brain barrier and modulate key pathological pathways positions it as a significant subject of investigation in the field of neuroprotection.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective potential of radotinib, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action: Inhibition of c-Abl Kinase

A growing body of evidence implicates the activation of the non-receptor tyrosine kinase c-Abl in the pathogenesis of neurodegenerative disorders.[1][3][4] In Parkinson's disease, activated c-Abl is associated with the aggregation of α-synuclein, a key pathological hallmark, and subsequent neuronal death.[3][4] Radotinib exerts its neuroprotective effects primarily through the inhibition of c-Abl kinase activity.[1][5]

Signaling Pathway of Radotinib's Neuroprotective Action

The following diagram illustrates the proposed signaling pathway through which radotinib confers neuroprotection.

Quantitative Data on Neuroprotective Efficacy

Preclinical studies in a mouse model of Parkinson's disease induced by α-synuclein preformed fibrils (PFFs) have provided significant quantitative data on the neuroprotective effects of radotinib.[1]

Table 1: In Vivo Efficacy of Radotinib in an α-Synuclein PFF Mouse Model of Parkinson's Disease

| Parameter | Vehicle Control | Radotinib (10 mg/kg) | Radotinib (30 mg/kg) | Nilotinib (30 mg/kg) |

| α-Synuclein Pathology | ||||

| pS129-α-synuclein positive neurons in SNpc (% of vehicle) | 100% | ~50% | ~40% | ~45% |

| Dopaminergic Neuron Survival | ||||

| TH-positive neurons in SNpc (% of PBS control) | ~55% | ~75% | ~85% | ~80% |

| Nissl-positive neurons in SNpc (% of PBS control) | ~60% | ~80% | ~90% | ~85% |

| Striatal TH Fiber Density (% of PBS control) | ~50% | ~70% | ~80% | ~75% |

| Neuroinflammation | ||||

| Iba-1 Positive Microglia in SNpc (cells/mm²) | ~250 | ~150 | ~120*** | ~140 |

| GFAP Positive Astrocytes in SNpc (cells/mm²) | ~180 | ~100 | ~80*** | ~90 |

| Behavioral Outcomes | ||||

| Pole Test (Time to turn and descend, seconds) | ~18s | ~12s | ~10s*** | ~11s |

| Grip Strength (Force, grams) | ~80g | ~110g | ~120g*** | ~115g |

| Amphetamine-Induced Rotations (rotations/min) | ~8 | ~4 | ~3*** | ~3.5 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are approximated from graphical representations in the cited literature.[1] SNpc: Substantia nigra pars compacta; TH: Tyrosine hydroxylase; Iba-1: Ionized calcium-binding adapter molecule 1; GFAP: Glial fibrillary acidic protein.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of radotinib's neuroprotective potential.

α-Synuclein Preformed Fibril (PFF) Induced Mouse Model of Parkinson's Disease

This model recapitulates key features of Parkinson's disease, including α-synuclein pathology and dopaminergic neurodegeneration.[1]

Materials:

-

Recombinant mouse α-synuclein protein

-

Phosphate-buffered saline (PBS)

-

Stereotaxic surgery setup

-

Radotinib HCl

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

PFF Preparation: Recombinant α-synuclein monomers are incubated at 37°C with continuous shaking for 7 days to form fibrils. The fibrils are then sonicated to create shorter fragments (PFFs).[1]

-

Stereotaxic Injection: Adult male C57BL/6J mice receive a unilateral stereotaxic injection of α-synuclein PFFs (5 µg in 2 µL of PBS) into the striatum.[1]

-

Radotinib Administration: One month post-injection, mice are treated daily with radotinib (3, 10, or 30 mg/kg) or vehicle via oral gavage for 5 months.[1]

-

Behavioral Analysis: Motor function is assessed using the pole test, grip strength test, and amphetamine-induced rotation test.[1]

-

Immunohistochemistry and Analysis: After the treatment period, mice are euthanized, and their brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH), phosphorylated α-synuclein (pS129), Iba-1, and GFAP. Unbiased stereological counting is used to quantify the number of neurons and glial cells in the substantia nigra pars compacta (SNpc). Striatal fiber density is measured by optical densitometry.[1]

In Vitro α-Synuclein PFF-Induced Neurotoxicity Assay

This assay is used to assess the direct neuroprotective effects of radotinib on neurons exposed to toxic α-synuclein species.

Materials:

-

Primary cortical neurons

-

α-Synuclein PFFs

-

Radotinib HCl

-

TUNEL assay kit

-

Antibodies for pS129-α-synuclein and c-Abl

Procedure:

-

Cell Culture: Primary cortical neurons are cultured from embryonic day 15-16 mouse brains.

-

PFF Treatment: Neurons are treated with α-synuclein PFFs to induce neurotoxicity and pathology.

-

Radotinib Treatment: Radotinib (1 µM) is added to the culture medium.[1]

-

Toxicity and Pathology Assessment: Neuronal cell death is quantified using a TUNEL assay. The formation of pS129-α-synuclein positive inclusions and the activation of c-Abl are assessed by immunocytochemistry and Western blot, respectively.[1]

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of radotinib in models of Parkinson's disease. Its ability to inhibit c-Abl kinase, a key pathological driver, leads to a significant reduction in α-synuclein pathology, neuroinflammation, and dopaminergic neuron loss, ultimately resulting in improved motor function. These findings provide a solid foundation for the ongoing clinical evaluation of radotinib as a disease-modifying therapy for Parkinson's disease and potentially other neurodegenerative disorders characterized by α-synucleinopathies. Future research should continue to explore the full spectrum of radotinib's mechanisms of action and its long-term efficacy and safety in clinical populations.

References

- 1. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

radotinib's role in inhibiting prion propagation in experimental models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the emerging role of radotinib, a second-generation c-Abl tyrosine kinase inhibitor, in the inhibition of prion propagation in various experimental models. The data and methodologies presented are collated from recent preclinical studies, offering a comprehensive resource for researchers in the fields of neurodegenerative diseases, prion biology, and therapeutic development.

Executive Summary

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). Currently, there are no effective treatments. This guide focuses on the therapeutic potential of radotinib, a drug approved for chronic myeloid leukemia, which has shown promise in preclinical models of prion disease. Radotinib has been demonstrated to reduce PrPSc accumulation and prolong survival in both in vitro and in vivo models, suggesting its potential as a repurposed drug for these devastating conditions.[1][2][3]

Quantitative Data on Radotinib's Efficacy

The following tables summarize the key quantitative findings from studies investigating the anti-prion activity of radotinib across different experimental setups.

Table 1: In Vitro and Ex Vivo Efficacy of Radotinib

| Experimental Model | Prion Strain | Radotinib Concentration | Observed Effect | Reference |

| ZW13-2 Neuronal Cells | 22L | 0-40 µM | Mild reduction in PrPSc levels | [1][2] |

| ZW13-2 Neuronal Cells | 139A | 0-40 µM | Mild reduction in PrPSc levels | [1][2] |

| Tga20 Cerebellar Slices | 22L | 25 µM | Reduction in PrPSc propagation | [1] |

| Hamster Cerebellar Slices | 263K | Dose-dependent | Reduction in PrPSc propagation | [1] |

Table 2: In Vivo Efficacy of Radotinib in a Hamster Model

| Treatment Group | Radotinib Dose | Administration Route | Mean Survival Time (days ± SD) | Statistical Significance (p-value) | Reference |

| Untreated Control | - | - | 135 ± 9.9 | - | [1][3] |

| Radotinib | 100 mg/kg | Intragastric | 159 ± 28.6 | Not specified | [1][3] |

| Radotinib (late treatment, 4 weeks post-inoculation) | 100 mg/kg | Intragastric | 158.0 ± 31.9 | p = 0.02333 | [1] |

| Radotinib (late treatment, 8 weeks post-inoculation) | 100 mg/kg | Intragastric | 146.9 ± 23.7 | p = 0.08559 | [1] |

| Radotinib (initial 10 weeks of treatment) | 100 mg/kg | Intragastric | 149.6 ± 25.3 | p = 0.0446 | [1] |

| Radotinib | 30 mg/kg | Intragastric | No significant effect | Not significant | [1][3] |

| Radotinib | 60 mg/kg | Intragastric | Significantly increased survival | < 0.05 | [4] |

| Radotinib | 200 mg/kg | Intragastric | Significantly increased survival | < 0.01 | [4] |

Experimental Protocols

This section details the methodologies employed in the key studies evaluating radotinib's anti-prion effects.

In Vitro Cell Culture Models

-

Cell Line: ZW13-2, a neuronal cell line.[1]

-

Prion Strains: 22L and 139A scrapie strains were used to create persistently infected cell lines (ZW13-2-22L and ZW13-2-139A).[1][2]

-

Treatment: Infected cells were incubated with radotinib at concentrations up to 40 µM for 24 hours.[1][2] Cell viability was monitored to ensure the observed effects were not due to cytotoxicity.[1]

-

Analysis of PrPSc: Proteinase K (PK) digestion followed by Western blotting with an anti-PrP antibody (3F10) was used to assess the levels of PK-resistant PrPSc.[1][2]

Ex Vivo Organotypic Slice Culture Assay (POSCA)

-

Tissue Source: Cerebellar slices were prepared from Tga20 mice (overexpressing mouse PrP) and hamsters.[1]

-

Prion Infection: Slices were exposed to 1% 22L (for Tga20 slices) or 263K (for hamster slices) scrapie agent for 1 hour.[2]

-

Treatment: The culture medium containing radotinib (e.g., 25 µM for Tga20 slices) was changed three times a week for a duration of 3 to 5 weeks.[1][2]

-

Analysis of PrPSc: Similar to the in vitro models, PrPSc levels in the cultured slices were determined by Western blotting after PK digestion.[1]

In Vivo Animal Models

-

Animal Model: Hamsters were used for the in vivo studies.[1][3]

-

Prion Inoculation: Animals were intraperitoneally injected with the 263K scrapie strain.[1][3]

-

Treatment: Radotinib was administered intragastrically at various doses (30, 60, 100, and 200 mg/kg).[1][3] Treatment regimens included continuous administration as well as late-start protocols (4 or 8 weeks post-inoculation).[1]

-

Outcome Measures: The primary outcome was survival time.[1][3] Pathological changes and PrPSc deposition in the brain were also assessed.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of radotinib and the experimental workflow used in its evaluation.

Proposed Signaling Pathway for Radotinib's Anti-Prion Activity

Caption: Proposed mechanism of radotinib in prion disease.

Experimental Workflow for Evaluating Radotinib

Caption: Multi-modal experimental approach for radotinib evaluation.

Discussion and Future Directions

The presented data strongly suggest that radotinib, a c-Abl tyrosine kinase inhibitor, possesses anti-prion properties.[1] Its ability to reduce PrPSc levels in cellular and organotypic models, and more importantly, to prolong the survival of prion-infected animals, marks it as a promising candidate for drug repositioning.[1][2][3] The observation that late treatment with radotinib still confers a survival benefit is particularly encouraging for its potential clinical application.[1][2][3]

The precise mechanism by which c-Abl inhibition interferes with prion propagation is not yet fully elucidated. It is known that c-Abl kinase is involved in cellular stress responses and apoptosis, and its activation has been implicated in the pathogenesis of other neurodegenerative diseases.[5][6][7] Radotinib may exert its neuroprotective effects by modulating these pathways, thereby reducing neuronal cell death and ameliorating disease progression.[1][2]

Further research is warranted to:

-

Elucidate the detailed molecular mechanism of radotinib's anti-prion action.

-

Evaluate the efficacy of radotinib against a wider range of prion strains and in other animal models.

-

Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery to the central nervous system.

-

Assess the long-term safety and potential side effects of chronic radotinib administration in the context of neurodegenerative disease.

References

- 1. Radotinib Decreases Prion Propagation and Prolongs Survival Times in Models of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radotinib Decreases Prion Propagation and Prolongs Survival Times in Models of Prion Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. C-Abl tyrosine kinase mediates neurotoxic prion peptide-induced neuronal apoptosis via regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radotinib In Vitro Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radotinib (IY-5511) is a second-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] As a selective inhibitor of the Bcr-Abl fusion protein, radotinib effectively blocks the downstream signaling pathways that drive uncontrolled cell proliferation and resistance to apoptosis in cancer cells.[1] In addition to its primary target, radotinib also shows inhibitory activity against the platelet-derived growth factor receptor (PDGFR).[2][3] These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of radotinib on various cancer cell lines.

Mechanism of Action

Radotinib competitively binds to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts the signaling cascade responsible for leukemogenesis, leading to a reduction in cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[1] Radotinib has shown potency against both wild-type Bcr-Abl and a range of imatinib-resistant mutations, with the notable exception of the T315I mutation.[3][4][5] In some cancer types, such as multiple myeloma, radotinib's anti-proliferative effects are mediated through the inhibition of the STAT3 and JAK2 signaling pathways.[6]

Signaling Pathway

The primary signaling pathway inhibited by radotinib is the Bcr-Abl pathway. A simplified representation of this pathway and the point of inhibition by radotinib is depicted below.

Caption: Radotinib inhibits the Bcr-Abl signaling pathway.

Quantitative Data: In Vitro Efficacy of Radotinib

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of radotinib in various cancer cell lines.

Table 1: IC50 of Radotinib against Bcr-Abl Kinase

| Target | IC50 (nM) |

| Wild-Type BCR-ABL1 | 34[3][4][5] |

Table 2: Comparative IC50 Values (nM) of Radotinib and Other TKIs in Ba/F3 Cells Expressing Bcr-Abl Mutants

| Bcr-Abl Mutant | Radotinib | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |

| Single Mutations | ||||||

| G250E | 472.7 | 7421.7 | 306.5 | 7.9 | 283.9 | 36.7 |

| Y253H | 2804.0 | >10240.0 | 1719.0 | 4.0 | 82.9 | 26.6 |

| V299L | 106.4 | 1156.6 | 74.4 | 26.4 | 2760.3 | 7.8 |

| T315I | >10240.0 | >10240.0 | 9167.3 | >768.0 | 2246.7 | 31.6 |

| F317L | 200.1 | 2348.0 | 100.5 | 15.1 | 135.5 | 16.8 |

| F359C | 569.8 | 3907.7 | 370.0 | 2.2 | 92.8 | 32.0 |

| Compound Mutations | ||||||

| G250E/V299L | 737.5 | - | 347.3 | - | - | - |

| V299L/F317L | 362.1 | - | 133.6 | - | - | - |

| V299L/F359V | 805.0 | - | 380.2 | - | - | - |

| Data sourced from a study by Eskazan and Keskin, as presented in a research gate article.[7] |

Experimental Protocols

A common method for assessing the anti-proliferative effects of radotinib is the MTS-based cell viability assay.

Protocol: MTS Cell Proliferation Assay

This protocol is adapted from methodologies used in in vitro studies of radotinib.[8]

Objective: To determine the effect of radotinib on the proliferation of cancer cell lines.

Materials:

-

Radotinib (can be dissolved in DMSO to create a stock solution)

-

Target cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Workflow Diagram:

Caption: Workflow for the MTS cell proliferation assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/ml in a final volume of 100 µL of complete culture medium per well.[4]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

-

-

Drug Preparation and Treatment:

-

Prepare a serial dilution of radotinib in complete culture medium from a concentrated stock solution. A typical concentration range to test would be from 0 to 100 µM.[4][6]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of radotinib. Include wells with vehicle control (e.g., DMSO at the same concentration as in the drug-treated wells) and wells with medium only (as a blank).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

-

MTS Assay:

-

Following the 72-hour incubation, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the radotinib concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the in vitro anti-proliferative effects of radotinib. These standardized methods will facilitate the generation of reproducible and comparable data, contributing to a deeper understanding of radotinib's therapeutic potential in various cancer models.

References

- 1. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 2. Radotinib - Wikipedia [en.wikipedia.org]

- 3. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Radotinib is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Establishing Radotinib-Resistant Leukemia Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of radotinib-resistant leukemia cell lines, crucial tools for studying drug resistance mechanisms and developing novel therapeutic strategies. The protocols outlined below are based on established methodologies for inducing resistance to tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML) cell lines.

Introduction to Radotinib Resistance

Radotinib is a second-generation BCR-ABL1 tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] As with other targeted therapies, the emergence of drug resistance is a significant clinical challenge. Understanding the mechanisms by which leukemia cells become resistant to radotinib is paramount for the development of next-generation inhibitors and combination therapies. The establishment of in vitro models of radotinib resistance is a critical first step in this endeavor. Resistance can be mediated by various mechanisms, including mutations in the BCR-ABL1 kinase domain or the activation of alternative signaling pathways to bypass BCR-ABL1 inhibition.[2]

Data Presentation: Radotinib IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) values of radotinib against the wild-type BCR-ABL1 kinase and various clinically relevant mutant forms expressed in Ba/F3 cells. This data is essential for selecting appropriate radotinib concentrations for establishing resistant cell lines and for characterizing the resistance profile of the generated cell lines.

| Cell Line/Target | Radotinib IC50 (nM) | Reference |

| Wild-type BCR-ABL1 | 34 | [3][4][5] |

| M244V | 55.6 | [6] |

| G250E | 472.7 | [6] |

| Y253H | 2804.0 | [6] |

| E255V | 1618.7 | [6] |

| V299L | 106.4 | [6] |

| F317L | 200.1 | [6] |

| F359C | 569.8 | [6] |

| T315I | >2000 | [6] |

Experimental Protocols

This section details the methodologies for establishing and characterizing radotinib-resistant leukemia cell lines. The protocol is adapted from established methods for generating resistance to other TKIs, such as imatinib and nilotinib, in the K562 human CML cell line.[3][7][8]

Protocol 1: Establishment of Radotinib-Resistant Leukemia Cell Lines by Stepwise Dose Escalation

This is the most common method for generating drug-resistant cell lines. It involves gradually exposing the cells to increasing concentrations of the drug over a prolonged period.

Materials:

-

K562 human CML cell line (or other suitable parental leukemia cell line)

-

Radotinib hydrochloride

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Sterile culture flasks and plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Determine the initial IC50 of Radotinib:

-

Culture the parental K562 cells in a 96-well plate.

-

Treat the cells with a range of radotinib concentrations for 72 hours.

-

Assess cell viability using a standard method such as an MTS assay.

-

Calculate the IC50 value, which is the concentration of radotinib that inhibits cell growth by 50%. The reported IC50 for wild-type BCR-ABL1 is approximately 34 nM, which can be used as a starting point.[3][4][5]

-

-

Initiate Drug Exposure:

-

Begin by culturing the K562 cells in the complete culture medium containing radotinib at a concentration equal to or slightly below the determined IC50.

-

-

Stepwise Dose Escalation:

-

Maintain the cells in the initial radotinib concentration, monitoring cell viability and proliferation regularly.

-

Once the cells have adapted and are proliferating at a stable rate (typically after 2-4 weeks), increase the concentration of radotinib in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.

-

Continue this process of stepwise dose escalation. The cells may go through periods of slow growth or increased cell death after each dose increase. Allow the culture to recover and stabilize before the next escalation.

-

This entire process can take several months (e.g., >90 days) to achieve a significantly resistant population.[7]

-

-

Maintenance of the Resistant Cell Line:

-

Once the desired level of resistance is achieved (e.g., the cells are able to proliferate in a high concentration of radotinib, such as 1 µM), the resistant cell line should be continuously cultured in the presence of that concentration of the drug to maintain the resistant phenotype.

-

Protocol 2: Characterization of Radotinib-Resistant Cell Lines

1. Assessment of Drug Resistance:

-

Determine the IC50 of the resistant cell line: Perform a cell viability assay as described in Protocol 1, Step 1, on both the parental and the newly generated resistant cell line.

-

Calculate the Resistance Index (RI): RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) A high RI indicates a significant level of resistance.

2. Investigation of Resistance Mechanisms:

-

BCR-ABL1 Kinase Domain Mutation Analysis:

-

Isolate genomic DNA or RNA from both parental and resistant cells.

-

Amplify the BCR-ABL1 kinase domain using PCR.

-

Sequence the PCR product to identify any point mutations that may have arisen in the resistant cell line.

-

-

Analysis of Signaling Pathways:

-

Prepare cell lysates from parental and resistant cells, both with and without radotinib treatment.

-

Perform Western blot analysis to examine the phosphorylation status of key proteins in signaling pathways implicated in TKI resistance, such as:

-

BCR-ABL1 and its downstream target CrkL

-

PI3K/AKT pathway proteins (e.g., p-AKT)

-

JAK/STAT pathway proteins (e.g., p-STAT3, p-STAT5)

-

SRC family kinases (e.g., p-LYN, p-HCK)

-

-

-

Expression of Drug Efflux Pumps:

-

Use quantitative real-time PCR (qRT-PCR) or Western blotting to assess the expression levels of ABC drug transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), which can contribute to drug resistance by pumping the drug out of the cell.

-

Visualizations

Experimental Workflow for Establishing Radotinib-Resistant Cell Lines

Caption: Workflow for generating radotinib-resistant leukemia cell lines.

Key Signaling Pathways in TKI Resistance

Caption: Mechanisms of resistance to tyrosine kinase inhibitors like radotinib.

References

- 1. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 2. Macromolecular changes in nilotinib resistant K562 cells; an in vitro study by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radotinib is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-omic profiling of tyrosine kinase inhibitor-resistant K562 cells suggests metabolic reprogramming to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Radotinib Administration in CML Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of radotinib in Chronic Myeloid Leukemia (CML) xenograft mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of radotinib.

Introduction

Radotinib is a second-generation BCR-ABL tyrosine kinase inhibitor (TKI) developed for the treatment of CML.[1][2][3] It functions by selectively targeting the ATP-binding site of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML, thereby inhibiting its constitutive kinase activity and blocking downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis.[1] Preclinical studies in CML xenograft models are crucial for evaluating the in vivo efficacy and safety of radotinib before clinical application. The K562 cell line, derived from a CML patient in blast crisis, is a widely used and appropriate model for establishing CML xenografts in immunocompromised mice.[4]

Mechanism of Action of Radotinib in CML

Radotinib specifically inhibits the Bcr-Abl fusion protein, an abnormal tyrosine kinase that is constitutively active in Ph+ CML cells.[1] This targeted inhibition blocks the phosphorylation of downstream substrates, disrupting signaling pathways crucial for leukemic cell proliferation and survival. In addition to its action on BCR-ABL, radotinib also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR).[5]

Caption: Mechanism of action of Radotinib in CML cells.

Experimental Protocols

CML Xenograft Mouse Model Establishment